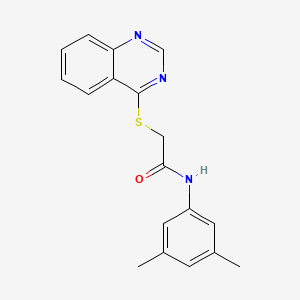

N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-7-13(2)9-14(8-12)21-17(22)10-23-18-15-5-3-4-6-16(15)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZZUBDAZJGPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Thioether Formation: The quinazoline core is then reacted with a thiol compound to introduce the thioether linkage.

Amide Formation: The final step involves the reaction of the thioether-substituted quinazoline with 3,5-dimethylaniline and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its potential applications, supported by data tables and case studies.

Structure

This compound features a quinazoline core linked to a thioacetamide moiety. The presence of the dimethylphenyl group enhances its lipophilicity and biological activity.

Properties

- Molecular Formula : C15H16N2S

- Molecular Weight : 256.36 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer.

Case Study

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 12 µM for MCF-7 and 15 µM for A549, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens, including bacteria and fungi.

Research Findings

A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Experimental Evidence

In a rodent model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Insights from Studies

A recent investigation into the neuroprotective effects of this compound showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. The quinazoline core is known to interact with various biological targets, including kinases and receptors, which may contribute to its biological activity.

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl) Derivatives

Compound 14 from replaces the methyl groups with methoxy substituents, introducing stronger electron-donating effects. This substitution increases molecular weight (MW = 469.5 g/mol) and alters solubility due to enhanced polarity. The ¹H NMR of Compound 14 shows aromatic protons at δ 7.85–6.90 ppm, distinct from the sharper singlet (δ 7.21 ppm) in the target compound, reflecting differences in electronic environments .

N-(3,5-Dichlorophenyl)-2,2,2-Trichloroacetamide

highlights a structurally related trichloroacetamide with 3,5-dichlorophenyl substitution. The chlorine atoms, being electron-withdrawing, reduce the compound’s basicity compared to the dimethylphenyl analogue. Crystallographically, the dichloro derivative crystallizes in a monoclinic system (space group P2₁/c), whereas the dimethylphenyl analogue exhibits two molecules per asymmetric unit, suggesting divergent packing efficiencies .

Heterocyclic Core Modifications

Quinolin-4-yl Analogues

Compound 9b () replaces the quinazolin-4-ylthio group with a 6-methoxyquinolin-4-yl moiety. This modification introduces a methoxy group at position 6, increasing MW to 337.6 g/mol and shifting ¹H NMR signals (e.g., δ 3.84 ppm for OCH₃) .

Benzofuropyrimidinyl Derivatives

describes a benzofuro[3,2-d]pyrimidin-4-ylthio variant (CAS 844836-91-5). The fused benzofuran ring system increases structural rigidity and molecular complexity (MW = 393.5 g/mol). Such modifications could improve metabolic stability but reduce synthetic accessibility compared to the target compound .

Key Research Findings and Implications

- Synthetic Efficiency : The target compound’s 95% yield surpasses analogues like Compound 9b (51% yield), highlighting optimized reaction conditions for quinazolin-thio derivatives .

- Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring improve solubility, while electron-withdrawing groups (e.g., Cl, NO₂) enhance crystallinity but reduce bioavailability .

- Biological Relevance : The quinazolin-thio core is associated with kinase inhibition and antimicrobial activity, whereas pesticidal acetamides prioritize hydrophobicity and environmental persistence .

Biological Activity

N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 302.4 g/mol. Its structure features a quinazoline moiety linked to a thioacetamide group, which is significant for its biological interactions.

1. Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit anticancer properties through various mechanisms:

- Inhibition of Kinases : Quinazoline compounds have been reported to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers .

- Wnt Signaling Pathway Modulation : The compound has been implicated in the inhibition of tankyrase enzymes that regulate the Wnt signaling pathway, a critical pathway in cancer progression.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Bacterial Inhibition : The compound has shown potential against various bacterial strains, with some derivatives demonstrating enhanced antibacterial activity compared to others .

- Fungal Activity : There are indications that certain quinazoline derivatives also exhibit antifungal properties, although detailed studies are required to confirm these effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The quinazoline moiety is known for its ability to inhibit enzymes critical for cancer cell survival and proliferation. This includes inhibition of tyrosine kinases and other related enzymes .

- Cellular Interaction : The thioacetamide group may enhance the compound's ability to disrupt cellular processes by interacting with nucleic acids or proteins, potentially leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Quinazoline Derivative : Starting from appropriate aniline derivatives and isothiocyanates.

- Thioacetylation : Introducing the thioacetamide functionality via reaction with acetic anhydride or similar reagents.

- Purification : Utilizing column chromatography to isolate the desired product.

Case Studies and Research Findings

Several studies have documented the biological activities of quinazoline derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide and related analogs?

- Methodological Answer : Synthesis typically involves coupling the quinazolin-4-ylthio moiety with a substituted acetamide precursor. For example, nucleophilic substitution reactions using thiol-containing quinazoline derivatives and chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) are widely reported . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical for improving yields. Low yields (~9–70%) observed in similar compounds highlight challenges in steric hindrance from the 3,5-dimethylphenyl group . Characterization relies on NMR (¹H/¹³C), UPLC-MS, and elemental analysis to confirm purity and structural integrity .

Q. How does the 3,5-dimethylphenyl substituent influence the solid-state geometry of acetamide derivatives?

- Methodological Answer : X-ray crystallography studies of structurally related N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal asymmetric unit configurations and lattice parameters influenced by meta-substituents. The steric bulk of the dimethyl groups disrupts planar packing, leading to non-covalent interactions (e.g., C–H···O and van der Waals forces) that stabilize the crystal lattice . Computational modeling (e.g., density functional theory) can predict substituent effects on intermolecular interactions and polymorphism risks.

Q. What spectroscopic techniques are most reliable for characterizing thioacetamide-quinazoline hybrids?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying proton environments (e.g., methyl groups at δ ~2.3 ppm) and confirming acetamide carbonyl resonance (δ ~165–170 ppm). Overlapping peaks in aromatic regions may require 2D techniques (COSY, HSQC) .

- UPLC-MS : Provides molecular ion confirmation ([M+H]⁺) and purity assessment (>95% by ESI) .

- FT-IR : Validates thioether (C–S–C, ~650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the elastase inhibitory potential of this compound?

- Methodological Answer :

- Bioassay Design : Use human neutrophil elastase (HNE) with a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves .

- SAR Parameters : Modify the quinazolin-4-ylthio group (e.g., electron-withdrawing substituents) and acetamide linker length to assess binding affinity. Computational docking (AutoDock Vina) predicts interactions with HNE’s catalytic triad (Ser195, His57, Asp102) .

- Data Interpretation : Correlate inhibitory activity with logP and steric parameters (e.g., Taft’s Es) to optimize bioavailability .

Q. What strategies address contradictions in biological activity data across similar acetamide derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (enzyme concentration, pH, temperature) to minimize variability .

- Metabolic Stability Testing : Use liver microsomes or simulated digestion models (e.g., ) to identify degradation products that may skew activity results .

- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. How can computational approaches guide the optimization of pharmacokinetic properties for this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 interactions, and blood-brain barrier penetration. Adjust lipophilicity (cLogP) by introducing polar groups (e.g., sulfonamides) to enhance solubility .

- Molecular Dynamics (MD) : Simulate binding stability in HNE’s active site over 100 ns trajectories to prioritize derivatives with durable interactions .

Key Considerations for Researchers

- Crystallization Challenges : The 3,5-dimethylphenyl group increases steric hindrance, requiring slow evaporation from DCM/hexane for single-crystal growth .

- Biological Assay Pitfalls : False negatives may arise from compound aggregation; use detergent (e.g., 0.01% Tween-20) in assay buffers .

- Spectral Artifacts : Residual solvents (e.g., DMF) in NMR samples can obscure signals; employ thorough lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.